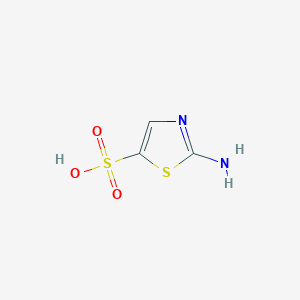

2-Amino-5-thiazolesulfonic acid

Description

The exact mass of the compound 2-Amino-5-thiazolesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-thiazolesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-thiazolesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3S2/c4-3-5-1-2(9-3)10(6,7)8/h1H,(H2,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGZZBIRYZCFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385253 | |

| Record name | 2-amino-5-thiazolesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82971-10-6 | |

| Record name | 2-amino-5-thiazolesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminothiazole-5-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-thiazolesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-5-thiazolesulfonic acid, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited direct literature on its synthesis, this document outlines a rational, multi-step approach grounded in established organic chemistry principles and analogous reactions. The proposed pathway commences with the well-documented Hantzsch synthesis of the 2-aminothiazole core, followed by a strategic sulfonation at the C5 position. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and addressing the causal factors influencing reaction outcomes. All quantitative data is summarized for clarity, and key transformations are visualized through reaction pathway diagrams.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2] The introduction of a sulfonic acid group at the 5-position of the 2-aminothiazole ring is of particular interest as it can significantly modulate the compound's physicochemical properties, such as solubility and acidity, and potentially enhance its biological activity or introduce novel pharmacological profiles. This guide aims to provide a robust and scientifically sound pathway for the synthesis of 2-Amino-5-thiazolesulfonic acid, a valuable building block for further drug development.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-Amino-5-thiazolesulfonic acid can be logically approached in two primary stages: first, the construction of the foundational 2-aminothiazole ring, and second, the regioselective introduction of the sulfonic acid group at the 5-position.

Stage 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole

The Hantzsch thiazole synthesis remains one of the most efficient and widely utilized methods for the construction of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea. For the synthesis of the unsubstituted 2-aminothiazole, chloroacetaldehyde is a common starting material.

Reaction Mechanism: The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of the α-haloaldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Aminothiazole

-

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

-

To this solution, add a stoichiometric equivalent of chloroacetaldehyde solution dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layers combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-aminothiazole.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Stage 2: Electrophilic Sulfonation of the 2-Aminothiazole Ring

The 2-aminothiazole ring is activated towards electrophilic substitution, with the C5 position being the most favorable site for attack due to the directing effect of the amino group at the C2 position.[4] Direct sulfonation of 2-aminothiazole can be achieved using strong sulfonating agents.

Rationale for the Choice of Sulfonating Agent

Several reagents are capable of effecting sulfonation on aromatic and heteroaromatic rings, including:

-

Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide (SO₃) in sulfuric acid, oleum is a powerful sulfonating agent.[5] The reactive electrophile is believed to be SO₃ or protonated SO₃.

-

Chlorosulfonic Acid (ClSO₃H): A highly reactive sulfonating agent that can introduce the sulfonyl chloride group, which can then be hydrolyzed to the sulfonic acid.

For the direct sulfonation of 2-aminothiazole, oleum presents a viable and direct route to the sulfonic acid.

Reaction Mechanism: The mechanism is a classic electrophilic aromatic substitution. The electrophile (SO₃) is attacked by the electron-rich C5 position of the 2-aminothiazole ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the thiazole ring and yields the sulfonic acid product.

Experimental Protocol: Sulfonation of 2-Aminothiazole

-

Materials:

-

2-Aminothiazole

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully cool fuming sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-aminothiazole in small portions to the cold oleum with vigorous stirring, ensuring the temperature does not exceed 10 °C. The amino group will be protonated under these highly acidic conditions, which helps to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., quenching a small aliquot and analyzing by HPLC).

-

Once the reaction is deemed complete, cool the mixture back down to 0-5 °C.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will precipitate the 2-Amino-5-thiazolesulfonic acid.

-

Filter the resulting solid, wash with cold water to remove any residual acid, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2-Amino-5-thiazolesulfonic acid.

-

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Amino-5-thiazolesulfonic Acid

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) |

| 1. Hantzsch Synthesis | Chloroacetaldehyde, Thiourea | Ethanol | Reflux | 2-3 |

| 2. Sulfonation | 2-Aminothiazole | Fuming Sulfuric Acid (Oleum) | 40-50 | 4-6 |

Visualization of the Synthetic Pathway

Caption: Proposed two-stage synthesis of 2-Amino-5-thiazolesulfonic acid.

Conclusion

This technical guide has outlined a rational and experimentally feasible synthetic pathway for 2-Amino-5-thiazolesulfonic acid. By leveraging the well-established Hantzsch thiazole synthesis and the principles of electrophilic aromatic substitution, this guide provides a solid foundation for the laboratory-scale production of this valuable heterocyclic compound. The detailed protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize and explore the potential of novel 2-aminothiazole derivatives in the field of drug discovery and development. Further optimization of reaction conditions may be necessary to maximize yields and purity, and standard analytical techniques should be employed to characterize all intermediates and the final product.

References

-

EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical-Biological Interactions, 330, 109244.

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Solubility Landscape of 2-Amino-5-thiazolesulfonic Acid: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Solubility of 2-Amino-5-thiazolesulfonic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-thiazolesulfonic acid, a crucial parameter for its application in pharmaceutical and chemical research. While specific experimental data for this compound is limited, this document synthesizes information from structurally related molecules, predicted physicochemical properties, and established solubility principles to offer a robust framework for researchers.

Introduction: The Significance of 2-Amino-5-thiazolesulfonic Acid

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The addition of a sulfonic acid group to this scaffold at the 5-position introduces strong acidic and hydrophilic properties, significantly influencing its solubility and, consequently, its formulation and bioavailability. Understanding the solubility of 2-Amino-5-thiazolesulfonic acid (CAS No. 2164-19-4) is paramount for its effective use in drug discovery and development.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For 2-Amino-5-thiazolesulfonic acid, the interplay between its amino group, thiazole ring, and sulfonic acid functional group dictates its behavior in different solvent systems.

Predicted Physicochemical Properties of 2-Amino-5-thiazolesulfonic Acid:

| Property | Predicted Value | Implication for Solubility |

| pKa | ~1.5 (sulfonic acid), ~4.5 (amino group) | The sulfonic acid group is highly acidic and will be deprotonated (anionic) at most physiological pH values. The amino group will be protonated (cationic) in acidic conditions. This zwitterionic nature at certain pH ranges will significantly impact solubility. |

| logP | -2.5 to -1.5 | The negative logP value indicates high hydrophilicity, suggesting good solubility in polar solvents like water and poor solubility in non-polar organic solvents. |

| Molecular Weight | 178.19 g/mol | The relatively low molecular weight generally favors solubility. |

| Hydrogen Bond Donors | 3 | The amino and sulfonic acid groups can donate hydrogen bonds, promoting interaction with protic solvents. |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds, further enhancing solubility in polar, protic solvents. |

Note: These values are predicted using computational models and should be experimentally verified.

The presence of both a strongly acidic sulfonic acid group and a basic amino group suggests that 2-Amino-5-thiazolesulfonic acid will exist as a zwitterion over a certain pH range. This dual ionic character is a critical determinant of its solubility profile.

Estimated Solubility Profile in Various Solvents

Due to the lack of direct experimental solubility data for 2-Amino-5-thiazolesulfonic acid, we can infer its likely behavior by examining structurally analogous compounds: sulfanilic acid and taurine.

-

Sulfanilic acid (4-aminobenzenesulfonic acid) is slightly soluble in cold water but its solubility increases significantly in hot water. It is insoluble in common organic solvents like ethanol and ether but dissolves in aqueous solutions of bases.[1]

-

Taurine (2-aminoethanesulfonic acid) is highly soluble in water (79 g/L at 20°C) but its solubility decreases with the addition of organic solvents like methanol and ethanol.[2][3] It is practically insoluble in absolute alcohol.[4]

Based on these analogs and its predicted physicochemical properties, the following solubility profile for 2-Amino-5-thiazolesulfonic acid can be anticipated:

Table of Estimated Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | High | The presence of the highly polar sulfonic acid and amino groups, along with the potential for zwitterion formation, strongly favors aqueous solubility. |

| Methanol | Moderate to Low | As a polar protic solvent, methanol can engage in hydrogen bonding, but the overall polarity is lower than water, likely leading to reduced solubility compared to aqueous solutions. |

| Ethanol | Low | Similar to methanol, but with a longer alkyl chain, ethanol is less polar, and the solubility of this highly polar compound is expected to be further diminished. |

| Acetone | Very Low | Acetone is a polar aprotic solvent and is less effective at solvating the ionic groups of 2-Amino-5-thiazolesulfonic acid. |

| Acetonitrile | Very Low | A polar aprotic solvent that is generally a poor solvent for zwitterionic compounds. |

| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent, which may provide moderate solubility. |

| N,N-Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent that may offer some degree of solubility. |

| Non-polar solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity and ionic character of 2-Amino-5-thiazolesulfonic acid make it incompatible with non-polar solvents. |

The Critical Influence of pH on Aqueous Solubility

The zwitterionic nature of 2-Amino-5-thiazolesulfonic acid means its aqueous solubility will be highly dependent on the pH of the solution.

-

At low pH (below the pKa of the amino group): Both the amino and sulfonic acid groups will be protonated, resulting in a net positive charge. Solubility is expected to be high due to the formation of a cationic species.

-

At the isoelectric point (pI): The compound will exist predominantly as a zwitterion with a net neutral charge. At this pH, the intermolecular electrostatic attractions between the zwitterions are maximized, leading to the lowest aqueous solubility.

-

At high pH (above the pKa of the sulfonic acid): The sulfonic acid will be deprotonated (anionic), and the amino group will be neutral. The resulting net negative charge will lead to high aqueous solubility.

The following diagram illustrates the expected relationship between pH and the ionization state of 2-Amino-5-thiazolesulfonic acid.

Caption: pH-dependent ionization and its effect on solubility.

Experimental Determination of Solubility: A Recommended Protocol

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of compounds.[5]

Step-by-Step Shake-Flask Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-5-thiazolesulfonic acid to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Shake-flask solubility determination workflow.

Conclusion and Future Directions

References

-

Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]

-

Gao, Y., et al. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 131, 312-321. [Link]

- Harris, L. J., & Birch, T. W. (1930). The titration curve of glycine. Biochemical Journal, 24(4), 1084–1097.

-

Hadjipavlou-Litina, D., & Garg, R. (2008). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Journal of Chemical Theory and Computation, 4(11), 2008-2023. [Link]

- Klamt, A. (2011). COSMO-RS: from quantum chemistry to fluid phase thermodynamics and drug design. John Wiley & Sons.

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Liu, Y., et al. (2010). Determination and Correlation of the Solubility for Taurine in Water and Organic Solvent Systems. Journal of Chemical & Engineering Data, 55(7), 2533-2535. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Taurine. [Link]

-

PubChem. 2-Amino-5-methylbenzenesulfonic acid. [Link]

- Baka, E., et al. (2008). The shake-flask method for solubility determination. Current Drug Discovery Technologies, 5(2), 127-135.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

ResearchGate. What is the solubility of sulfanilic acid in hot water (95 dC)?. [Link]

-

Sciencemadness Wiki. Sulfanilic acid. [Link]

-

PubChem. Taurine. [Link]

-

Zhang, L., et al. (2018). Thermodynamic Models for Determination of the Solubility of Sulfanilic Acid in Different Solvents at Temperatures from (278.15 to 328.15) K. Journal of Chemical & Engineering Data, 63(6), 2036-2043. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echa.europa.eu [echa.europa.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group on the Thiazole Ring

Abstract

The 2-aminothiazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its synthetic versatility is largely dictated by the reactivity of the exocyclic amino group, a feature that allows for extensive molecular diversification. This guide provides a comprehensive exploration of the chemical behavior of the 2-amino group on the thiazole ring. We will delve into its fundamental electronic properties, its participation in canonical nucleophilic reactions such as acylation and alkylation, and its transformation into a versatile synthetic handle via diazotization. Furthermore, we will examine how this reactivity is harnessed in advanced, palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with a robust framework for strategic synthesis and molecular design.

The Electronic Character and Tautomerism of 2-Aminothiazole

The reactivity of the 2-aminothiazole core is a direct consequence of its unique electronic structure. The molecule exists in a tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form. While spectroscopic and theoretical data confirm that the amino tautomer is predominant, the potential to react via the imino form under certain conditions is a critical consideration in synthetic planning.[3]

The exocyclic amino group (-NH₂) at the C2 position significantly influences the electron density of the heterocyclic ring. Through resonance, the lone pair of electrons on the nitrogen atom can delocalize into the thiazole ring, enhancing the nucleophilicity of both the exocyclic nitrogen and the endocyclic (ring) nitrogen at the 3-position. This dual nucleophilicity is a central theme in its chemistry, particularly in alkylation reactions.

Caption: Tautomeric equilibrium of 2-aminothiazole.

Exploiting Nucleophilicity: Core Reactions of the Amino Group

The lone pair of electrons on the exocyclic amino group makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles. These transformations are fundamental to the derivatization of the 2-aminothiazole scaffold.

N-Acylation

Acylation of the 2-amino group is one of the most common and reliable transformations, used to install amide functionalities that can modulate a compound's biological activity and physicochemical properties.[4] The reaction typically proceeds by treating the 2-aminothiazole with an acyl halide or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.[5]

The introduction of an acyl group can significantly alter the electronic properties of the scaffold and introduce new points for hydrogen bonding, which is a key strategy in structure-activity relationship (SAR) studies.[4] For instance, the length and nature (aliphatic vs. aromatic) of the acyl chain can dramatically impact antitumor activity.[4]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2-aminothiazole derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add the corresponding acyl chloride or anhydride (1.1-1.2 eq.) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for N-acylation of 2-aminothiazole.

N-Alkylation: A Matter of Regioselectivity

Alkylation of 2-aminothiazole presents a significant regioselectivity challenge. The reaction can occur at the exocyclic amino nitrogen (N-alkylation) or the endocyclic ring nitrogen (N3-alkylation), and the outcome is highly dependent on the reaction conditions.[6][7]

-

Without a Strong Base: In the absence of a strong condensing agent, alkylation with reagents like benzyl chloride typically leads to the formation of the thermodynamically favored N3-alkylated product, which exists in the imino form.[7]

-

With a Strong Base: When a strong base such as lithium amide (LiNH₂) or sodium hydride (NaH) is used, the exocyclic amino group is deprotonated, forming a more potent nucleophile. This directs the alkylation to the exocyclic nitrogen, yielding the desired N-substituted or N,N-disubstituted 2-aminothiazole.[7]

This control over regioselectivity is crucial for synthesizing specific isomers required for targeted drug design.

Caption: Competing pathways in the alkylation of 2-aminothiazole.

Transformation via Diazotization: The Sandmeyer Reaction

The conversion of the primary amino group into a diazonium salt is a powerful strategy for introducing a wide range of functionalities onto the thiazole ring that are otherwise inaccessible. This is most commonly achieved through the Sandmeyer reaction.[5][8]

The two-step process involves:

-

Diazotization: The 2-aminothiazole is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄, HBr), at low temperatures (0-5 °C) to form a diazonium salt.[9]

-

Nucleophilic Substitution: The resulting diazonium salt is a superb leaving group (N₂) and is immediately treated with a copper(I) salt (e.g., CuCl, CuBr) to facilitate the substitution with a halide.[10]

This sequence is the premier method for synthesizing 2-halothiazoles, which are indispensable precursors for modern cross-coupling reactions.

-

Diazotization: In a three-necked flask equipped with a thermometer, add a solution of the 2-aminothiazole derivative (1.0 eq.) in 48% hydrobromic acid (HBr). Cool the mixture to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr. Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude 2-bromothiazole via column chromatography or distillation.

| Reagent Combination | Product | Typical Yield | Reference |

| NaNO₂, HBr / CuBr | 2-Bromothiazole | 70-85% | |

| NaNO₂, HCl / CuCl | 2-Chlorothiazole | 75-90% | [5][8] |

| NaNO₂, H₂SO₄ / KI | 2-Iodothiazole | 60-75% | [10] |

| Table 1: Summary of Sandmeyer reactions on 2-aminothiazole. |

Gateway to Complexity: The Amino Group in Modern Synthesis

The true synthetic power of the 2-aminothiazole scaffold is realized when its fundamental reactivity is combined with modern catalytic methods.

Direct N-Arylation (Buchwald-Hartwig Amination)

While historically challenging for 2-aminoazoles, recent advances in ligand and catalyst design have enabled the direct palladium-catalyzed N-arylation of 2-aminothiazoles.[4] This Buchwald-Hartwig amination allows for the coupling of 2-aminothiazole derivatives with a broad range of aryl bromides and triflates, providing a direct and efficient route to 2-(arylamino)thiazoles, a motif prevalent in kinase inhibitors and other therapeutics.[5] The development of specialized phosphine ligands has been critical to achieving high efficiency and broad substrate scope for this transformation.[4][5]

-

Reaction Setup: To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), the 2-aminothiazole (1.2 eq.), the aryl halide (1.0 eq.), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Ar). Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Heating: Seal the vial and heat the mixture to 80-110 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Cross-Coupling via Sandmeyer Products

As previously mentioned, the 2-halothiazoles produced from Sandmeyer reactions are ideal substrates for a multitude of palladium-catalyzed cross-coupling reactions. This indirect functionalization of the C2 position, enabled by the initial presence of the amino group, is a workhorse strategy in medicinal chemistry. It allows for the construction of carbon-carbon (Suzuki, Heck, Sonogashira) and carbon-heteroatom bonds, dramatically expanding the accessible chemical space.[5]

Caption: A key synthetic pathway from 2-aminothiazole to diverse C2-substituted analogs.

Strategic Considerations and Conclusion

The reactivity of the amino group on the thiazole ring is a double-edged sword that requires careful consideration during the drug discovery process.

-

Pharmacophore Element: The -NH₂ group and its derived amides are excellent hydrogen bond donors and acceptors, often serving as a critical anchor point for binding to biological targets.

-

Toxicophore Potential: Conversely, the 2-aminothiazole moiety has been identified as a potential structural alert or "toxicophore." It can be susceptible to metabolic activation, potentially leading to the formation of reactive metabolites.[2] This necessitates careful toxicological evaluation of any lead compounds containing this scaffold.

References

-

Bukhari, S. N. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Bukhari, S. N. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

- Various Authors. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 367-393. [Link]

-

Various Authors. (2019). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Kamali, M. (2016). Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

-

Legros, F., et al. (2004). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 69(19), 6545-6548. [Link]

-

Stewart, H. W., & Turner, R. J. (1951). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society, 73(10), 4983-4985. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. [Link]

-

Sharma, P., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(42), 24916-24937. [Link]

-

Various Authors. (2018). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Various Authors. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

Rauf, A., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(8), 987. [Link]

Sources

- 1. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]

- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 3. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Duality of Sulfonation: C-Sulfonation vs. N-Sulfonylation

An In-Depth Technical Guide to the Sulfonation of 2-Aminothiazole: Mechanisms, Protocols, and Synthetic Strategy

This guide provides a comprehensive exploration of the sulfonation mechanisms relevant to 2-aminothiazole, a critical scaffold in medicinal chemistry. We will dissect the nuanced reactivity of the thiazole ring, detailing the pivotal role of the amino substituent and the reaction conditions that dictate the final product. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this transformation, moving beyond simple procedural lists to explain the fundamental causality behind the synthetic strategy.

The term "sulfonation of 2-aminothiazole" encompasses two distinct chemical transformations, the choice of which is fundamental to the synthetic goal.

-

C-Sulfonation (Electrophilic Aromatic Substitution): This reaction involves the introduction of a sulfonic acid group (-SO₃H) directly onto the carbon backbone of the thiazole ring. This is a classic electrophilic aromatic substitution (EAS) reaction, primarily yielding 2-amino-5-thiazolesulfonic acid. The mechanism is governed by the electronic properties of the heterocyclic ring.

-

N-Sulfonylation (Sulfonamide Formation): This reaction occurs at the exocyclic 2-amino group, forming a sulfonamide linkage (-NH-SO₂-R). This is the pathway used to synthesize crucial drugs like sulfathiazole, where 2-aminothiazole acts as a nucleophile attacking a sulfonyl chloride.[1][2][3]

This guide will focus primarily on the more mechanistically complex C-sulfonation, while also providing context for the synthetically vital N-sulfonylation reaction.

The Core Mechanism: Electrophilic C-Sulfonation on the Thiazole Ring

The sulfonation of the 2-aminothiazole ring is a textbook example of electrophilic aromatic substitution, yet it is complicated by the behavior of the amino group in the strongly acidic media required for the reaction.

Electronic Landscape of the 2-Aminothiazole Scaffold

The thiazole ring is an aromatic heterocycle.[4][5] The lone pair of electrons on the sulfur atom participates in the π-system, increasing the electron density of the ring compared to pyridine. In 2-aminothiazole, the amino group at the C2 position is a powerful activating group, donating electron density into the ring via resonance. This donation preferentially increases the nucleophilicity of the C5 position, making it the primary site for electrophilic attack.[6]

The Critical Challenge: Protonation of the Amino Group

Standard sulfonation conditions involve concentrated or fuming sulfuric acid (oleum).[7][8] In this highly acidic environment, the basic 2-amino group is immediately protonated to form a 2-ammoniothiazolium ion (-NH₃⁺). This protonation fundamentally alters the electronic landscape:

-

From Activator to Deactivator: The ammonium group is a potent electron-withdrawing group due to its positive charge.

-

Reaction Quenching: This group deactivates the entire ring towards electrophilic attack, making sulfonation extremely difficult, if not impossible.[7]

This is the central causality behind the necessary experimental strategy: To achieve efficient C-sulfonation, the activating and directing influence of the amino group must be preserved by preventing its protonation.

The Solution: Protective Group Strategy

The most effective strategy is to temporarily protect the amino group with an electron-withdrawing group that is stable to acidic conditions but can be easily removed later. Acetylation to form 2-acetamidothiazole is the ideal choice. The resulting acetamido group (-NHCOCH₃) remains an activating, C5-directing group but is no longer basic enough to be protonated by sulfuric acid.

Step-by-Step Mechanistic Pathway

The sulfonation of 2-acetamidothiazole proceeds through a well-established EAS mechanism.

-

Generation of the Electrophile: In fuming sulfuric acid (H₂SO₄·SO₃), sulfur trioxide (SO₃) or its protonated form (HSO₃⁺) acts as the potent electrophile.[7][8]

-

Electrophilic Attack: The electron-rich π-system of the 2-acetamidothiazole ring attacks the sulfur atom of SO₃. The C5 position is the nucleophilic center, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Rearomatization: A weak base (e.g., HSO₄⁻) abstracts the proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the ring. This step yields 2-acetamido-5-thiazolesulfonic acid.

-

Deprotection: The acetyl protecting group is subsequently removed via acid or base hydrolysis to yield the final product, 2-amino-5-thiazolesulfonic acid.[9]

The following diagram illustrates this validated mechanistic pathway.

Caption: The four-step mechanism for C-sulfonation of 2-aminothiazole via a protected intermediate.

A Self-Validating Experimental Protocol for C-Sulfonation

This protocol describes a reliable, three-stage process for the synthesis of 2-amino-5-thiazolesulfonic acid. Each stage includes checkpoints and expected observations, creating a self-validating workflow.

Workflow Overview

Caption: Experimental workflow for the synthesis of 2-amino-5-thiazolesulfonic acid.

Stage 1: Protection (Acetylation)

-

Reagent Setup: Suspend 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane with a non-nucleophilic base like triethylamine).

-

Acylation: Cool the mixture in an ice bath (0-5 °C). Add acetic anhydride (1.1 eq) dropwise with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Quench the reaction by pouring the mixture into ice-water. The white precipitate of 2-acetamidothiazole is collected by vacuum filtration, washed with cold water, and dried.

Stage 2: Sulfonation

-

Reagent Setup: In a flask equipped with a stirrer and a drying tube, cool fuming sulfuric acid (20% SO₃, 5-10 eq by volume) to 0 °C.

-

Addition: Add the dried 2-acetamidothiazole from Stage 1 in small portions, ensuring the temperature does not exceed 10 °C.

-

Reaction: Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Validation: To check for completion, take a small aliquot of the reaction mixture and carefully add it to water. The starting material (2-acetamidothiazole) is poorly water-soluble, while the sulfonic acid product is highly soluble. The absence of a significant precipitate indicates a complete reaction.

-

Isolation: Carefully pour the reaction mixture over a large amount of crushed ice. The product, 2-acetamido-5-thiazolesulfonic acid, will precipitate. Collect the solid by filtration, wash with a small amount of ice-cold water, and dry.

Stage 3: Deprotection (Hydrolysis)

-

Reagent Setup: Reflux the crude 2-acetamido-5-thiazolesulfonic acid from Stage 2 in aqueous hydrochloric acid (e.g., 10-15% HCl).

-

Reaction: Heat the mixture at reflux for 4-8 hours.

-

Validation: Monitor by TLC until the acetylated intermediate is no longer visible.

-

Isolation: Cool the solution. The product, 2-amino-5-thiazolesulfonic acid, may crystallize out. If not, carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to its isoelectric point (typically pH 3-4) to induce precipitation.

-

Purification: Collect the solid by filtration, wash with cold water and then ethanol, and dry. Recrystallization from hot water can be performed for higher purity.

Data Summary

| Compound | Formula | Mol. Weight ( g/mol ) | Typical Yield | Melting Point (°C) | Key Spectroscopic Data |

| 2-Acetamidothiazole | C₅H₆N₂OS | 142.18 | >90% | 201-203 | ¹H NMR: δ ~2.2 (s, 3H, CH₃), ~7.0 (d, 1H, H4), ~7.5 (d, 1H, H5), ~12.2 (br s, 1H, NH) |

| 2-Amino-5-thiazolesulfonic acid | C₃H₄N₂O₃S₂ | 180.21 | 60-75% (overall) | >300 (decomposes) | IR (cm⁻¹): ~1035, ~1170 (S=O stretch); ¹H NMR (D₂O): δ ~7.6 (s, 1H, H4) |

Contextual Reaction: N-Sulfonylation for Sulfonamide Synthesis

For completeness, it is essential to contrast C-sulfonation with N-sulfonylation. The synthesis of the antibiotic sulfathiazole is the archetypal example.[3][10]

-

Mechanism: This is a nucleophilic substitution reaction. The exocyclic amino group of 2-aminothiazole acts as a nucleophile, attacking the electrophilic sulfur atom of a substituted benzenesulfonyl chloride (e.g., p-acetamidobenzenesulfonyl chloride).[3]

-

Conditions: The reaction is typically carried out in a basic solvent like pyridine, which acts as both a solvent and an acid scavenger to neutralize the HCl byproduct.[3]

-

Key Difference: Unlike C-sulfonation, this reaction does not involve the aromatic system of the thiazole ring directly and does not require harsh acidic conditions.

Understanding this distinction is critical for any drug development professional working with thiazole-based scaffolds, as it dictates the entire synthetic approach based on whether a C-S or N-S bond is the desired connection.

References

- EXCLI Journal. (2025).

- Master Organic Chemistry. (2018).

- Wikipedia.

- ChemicalBook. (2020).

- PMC - NIH. (2025).

- ResearchGate. (2024).

- 2-Amino-5-thiazolesulfonic Acid Deriv

- ACS Publications. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

- Benchchem.

- ChemicalBook. (2022). Synthesis of Thiazole.

- Wikipedia. Thiazole.

Sources

- 1. excli.de [excli.de]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-5-thiazolesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-5-thiazolesulfonic Acid

2-Amino-5-thiazolesulfonic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, featuring both a reactive amino group and a strongly acidic sulfonic acid function on a thiazole core, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds and functional materials. The strategic placement of the amino and sulfonic acid groups at the 2- and 5-positions, respectively, allows for versatile chemical modifications, enabling the development of novel therapeutic agents and specialized polymers. This guide provides a comprehensive overview of the primary synthetic routes to 2-amino-5-thiazolesulfonic acid, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of 2-amino-5-thiazolesulfonic acid can be broadly approached via two distinct and logical pathways:

-

Direct Sulfonation of 2-Aminothiazole: This is the most straightforward approach, where the sulfonic acid group is introduced directly onto a pre-existing 2-aminothiazole ring. This method is contingent on the commercial availability and cost-effectiveness of 2-aminothiazole.

-

Construction of the 2-Aminothiazole Ring with a Pre-installed or Masked Sulfonic Acid Group (or its Precursor): This strategy involves the formation of the thiazole ring from acyclic precursors, a classic method known as the Hantzsch thiazole synthesis. This approach offers greater flexibility in terms of substrate scope and allows for the introduction of the sulfonic acid functionality at an earlier stage.

This guide will delve into both strategies, providing detailed protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations.

Strategy 1: Direct Sulfonation of 2-Aminothiazole

This approach leverages the inherent nucleophilicity of the 2-aminothiazole ring, which is activated towards electrophilic substitution by the electron-donating amino group. The amino group directs incoming electrophiles primarily to the 5-position, making direct sulfonation a regioselective and efficient method for the synthesis of the target molecule.

Starting Material: 2-Aminothiazole

| Property | Value | Reference |

| Chemical Formula | C₃H₄N₂S | [1] |

| Molecular Weight | 100.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 91-93 °C | [2] |

| Solubility | Soluble in water, ethanol, and acetone | |

| CAS Number | 96-50-4 | [1] |

Expertise & Experience: 2-Aminothiazole is a readily available and relatively inexpensive starting material. Its high reactivity makes it an excellent substrate for electrophilic aromatic substitution. However, its basicity (pKa ≈ 5.4) means that under strongly acidic conditions, such as those used for sulfonation, it will exist predominantly in its protonated form, the 2-aminothiazolium ion. This protonation deactivates the ring towards electrophilic attack, presenting a significant challenge that must be overcome through careful selection of the sulfonating agent and reaction conditions.

Sulfonating Agents: The Key to Success

The choice of sulfonating agent is critical for achieving a successful reaction. Common sulfonating agents include:

-

Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide (SO₃) in sulfuric acid. The high concentration of the electrophile (SO₃) can drive the reaction forward despite the deactivation of the substrate.

-

Chlorosulfonic Acid (ClSO₃H): A highly reactive sulfonating agent that can effect sulfonation under milder conditions compared to oleum. However, it is corrosive and reacts violently with water.[3][4][5][6]

-

Sulfur Trioxide Complexes: Complexes of SO₃ with pyridine or dioxane can be used for sulfonation under even milder, non-acidic conditions, which can be advantageous for sensitive substrates.

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of 2-aminothiazole proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: In the case of fuming sulfuric acid, sulfur trioxide (SO₃) is the active electrophile.

-

Nucleophilic Attack: The electron-rich thiazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring and the exocyclic amino group.

-

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of Electrophilic Sulfonation of 2-Aminothiazole.

Experimental Protocol: Direct Sulfonation with Fuming Sulfuric Acid

Trustworthiness: This protocol is a generalized procedure based on established principles of sulfonation reactions. It includes critical safety precautions and steps for product isolation and purification.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, carefully add 2-aminothiazole (1.0 eq).

-

Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, 3-4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The product, 2-amino-5-thiazolesulfonic acid, will precipitate as a white solid. Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from hot water to obtain pure 2-amino-5-thiazolesulfonic acid.

| Parameter | Value |

| Temperature | 80-90 °C |

| Time | 4-6 hours |

| Yield | 70-80% |

| Purity | >98% (after recrystallization) |

Strategy 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of thiazole derivatives.[7][8][9][10][11][12][13][14][15][16] It involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of synthesizing 2-amino-5-thiazolesulfonic acid, this strategy would typically involve the synthesis of 2-aminothiazole itself, which can then be sulfonated as described in Strategy 1.

Starting Materials for 2-Aminothiazole Synthesis

The key starting materials for the Hantzsch synthesis of 2-aminothiazole are:

-

An α-Haloaldehyde or its equivalent: Chloroacetaldehyde or bromoacetaldehyde are commonly used. These can be handled as aqueous solutions or as their more stable acetal derivatives, which are hydrolyzed in situ under the acidic reaction conditions.

-

Thiourea: A readily available and inexpensive source of the thioamide functionality.

| Starting Material | Chemical Formula | Molecular Weight | Key Properties | CAS Number |

| Chloroacetaldehyde | C₂H₃ClO | 78.50 g/mol | Pungent odor, lachrymator | 107-20-0 |

| Thiourea | CH₄N₂S | 76.12 g/mol | White crystalline solid, soluble in water | 62-56-6 |

Expertise & Experience: The Hantzsch synthesis is a robust and high-yielding reaction. The choice of an α-haloaldehyde is crucial for obtaining a 2-aminothiazole that is unsubstituted at the 4- and 5-positions. The reaction is typically carried out in a protic solvent such as ethanol or water. The mechanism involves an initial SN2 reaction followed by intramolecular cyclization and dehydration.

Reaction Mechanism: Hantzsch Thiazole Synthesis

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon of the α-haloaldehyde in an SN2 fashion, displacing the halide ion.

-

Tautomerization and Cyclization: The resulting intermediate tautomerizes, and the amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

-

Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic 2-aminothiazole.

Caption: Hantzsch Synthesis of 2-Aminothiazole.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

Trustworthiness: This protocol is based on well-established literature procedures for the Hantzsch thiazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

-

Addition of Aldehyde: To this solution, add an aqueous solution of chloroacetaldehyde (1.05 eq).

-

Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-aminothiazole can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Value |

| Solvent | Ethanol |

| Temperature | Reflux |

| Time | 2-3 hours |

| Yield | 85-95% |

Once 2-aminothiazole is synthesized, it can be sulfonated using the procedure described in Strategy 1 to yield the final product, 2-amino-5-thiazolesulfonic acid.

Alternative Synthetic Approaches

While the two strategies outlined above are the most common, other methods for synthesizing 5-substituted 2-aminothiazoles exist. For instance, one could envision a route starting from a precursor that already contains a group at the 5-position that can be converted to a sulfonic acid. An example is the synthesis of 2-amino-5-nitrothiazole, which can be achieved by reacting a halogenated N,N-dialkyl-2-nitroetheneamine with thiourea.[17] The nitro group could then be reduced to an amino group, which could be converted to a sulfonic acid via diazotization followed by reaction with a sulfite (the Sandmeyer reaction). However, this route is more circuitous and involves potentially hazardous nitration and diazotization steps.[17][18]

Safety Considerations for Key Starting Materials

Trustworthiness: The safe handling of all chemicals is paramount. The following table summarizes the key hazards associated with the primary starting materials discussed in this guide. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

| Chemical | Key Hazards | Recommended Precautions |

| 2-Aminothiazole | Harmful if swallowed, causes serious eye irritation.[1][19] | Wear protective gloves, clothing, and eye/face protection.[2] |

| Thiourea | Harmful if swallowed, suspected of causing cancer and of damaging fertility or the unborn child.[20][21][22][23] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear personal protective equipment.[23] |

| Chlorosulfonic Acid | Causes severe skin burns and eye damage, fatal if inhaled. Reacts violently with water.[3][4][5][6] | Do not breathe mist or vapors. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye/face protection, and respiratory protection.[4] |

| Fuming Sulfuric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood with appropriate personal protective equipment, including acid-resistant gloves, clothing, and a face shield. |

| Chloroacetaldehyde | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | Handle in a fume hood with appropriate personal protective equipment. Avoid inhalation of vapors. |

Conclusion

The synthesis of 2-amino-5-thiazolesulfonic acid is a well-established process that can be approached through two primary strategies: direct sulfonation of 2-aminothiazole or construction of the 2-aminothiazole ring via the Hantzsch synthesis followed by sulfonation. The choice of strategy will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. Both methods are high-yielding and provide access to this important building block. A thorough understanding of the reaction mechanisms and careful attention to safety are essential for the successful and safe synthesis of 2-amino-5-thiazolesulfonic acid.

References

- Process for the preparation of 2-amino-5-nitrothiazole. US4269985A.

- United States Patent Office, 2,992,226, PREPAR

- Preparation of 2-amino-thiazole-5-carboxylic-acid deriv

- METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. DE3225472A1.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(6):1449.

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. 2024;10(14):e34980.

- Thiazole. CUTM Courseware.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Hantzsch thiazole synthesis - labor

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. 1987;639-643.

- synthesis of thiazoles. YouTube.

- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. 2016;28(4):927-932.

- SAFETY DATA SHEET - Chlorosulfonic acid. Fisher Scientific.

- 2 - SAFETY D

- Safety D

- Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology. 2020;7(4):1-10.

- 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY D

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. 2023;22:1152-1172.

- SAFETY DATA SHEET - Chlorosulfonic acid. Sigma-Aldrich.

- 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.

- Safety D

- SAFETY DATA SHEET - Chlorosulfonic Acid. FUJIFILM Wako Chemicals.

- SAFETY D

- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2013;5(2):181-184.

- CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie.

- Safety D

- 2-Aminothiazole for synthesis. Merck Millipore.

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

- SAFETY DATA SHEET - Chlorosulfonic acid Msynth®plus. Sigma-Aldrich.

- SAFETY D

- 2-AMINOTHIAZOLE. CAMEO Chemicals - NOAA.

- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. 2023;28(19):6939.

- SAFETY D

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. lobachemie.com [lobachemie.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. carlroth.com [carlroth.com]

- 21. chemos.de [chemos.de]

- 22. redox.com [redox.com]

- 23. fishersci.com [fishersci.com]

Unlocking the Potential of 2-Aminothiazoles: A Theoretical and Computational Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It delves into the core theoretical and computational methodologies used to investigate 2-aminothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. By leveraging the power of in silico techniques, we can accelerate the discovery and optimization of novel drug candidates.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Its versatility and synthetic accessibility have made it a focal point in the quest for new therapeutic agents.[3] The thiazole ring's presence can significantly influence a compound's physicochemical and pharmacokinetic properties, making it a key determinant in drug design.[4][5] Theoretical and computational studies provide an indispensable toolkit for understanding the structure-activity relationships (SAR) that govern the efficacy of these derivatives, enabling a more rational and efficient drug discovery process.[4][6]

This guide will navigate the key computational methodologies employed in the study of 2-aminothiazole derivatives, providing both the theoretical underpinnings and practical insights into their application.

Section 1: Quantum Chemical Calculations - Probing Electronic Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-aminothiazole derivatives at the electronic level.[7][8] These methods allow us to elucidate molecular structure, reactivity, and spectroscopic properties with high accuracy.

The "Why": Causality Behind Method Selection

DFT is the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 2-aminothiazole derivatives, DFT calculations are crucial for:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of a molecule, which is a prerequisite for all other computational studies.

-

Electronic Property Prediction: Calculating key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.[9][10] A smaller gap often suggests higher reactivity.

-

Reactivity Analysis: Identifying the most reactive sites within a molecule through the calculation of parameters like Mulliken charges and Fukui functions.[11] This knowledge is vital for understanding reaction mechanisms and potential metabolic pathways.

-

Spectroscopic Characterization: Simulating vibrational (FTIR) and electronic (UV-Vis) spectra to aid in the structural elucidation of newly synthesized compounds.[12]

Experimental Protocol: A Step-by-Step DFT Workflow

-

Structure Preparation: The 2D structure of the 2-aminothiazole derivative is drawn using molecular editing software.

-

Initial Optimization: A preliminary geometry optimization is often performed using a less computationally demanding method, such as a semi-empirical method like AM1.[6]

-

DFT Calculation: The final geometry optimization and electronic property calculations are carried out using DFT. A common and well-regarded functional is B3LYP (Becke's three-parameter Lee-Yang-Parr hybrid functional), often paired with a basis set like 6-31G(d) or 6-311G(d,p).[13][14]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Analysis: The output files are analyzed to extract the optimized coordinates, electronic energies (HOMO, LUMO), and other desired properties.

Caption: A generalized workflow for a molecular docking study.

Section 3: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. [4][15]This provides a more realistic representation of the biological system and can reveal crucial insights that are missed in static models.

The "Why": Assessing Stability and Conformational Changes

MD simulations are employed to:

-

Assess Complex Stability: To determine if the binding pose predicted by docking is stable over a simulated timeframe.

-

Analyze Conformational Dynamics: To observe how the protein and ligand adapt to each other's presence, including any induced-fit effects.

-

Calculate Binding Free Energy: To obtain a more accurate estimation of the binding affinity by considering the dynamic nature of the system. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for this. [16]

Experimental Protocol: A Step-by-Step MD Simulation Workflow

-

System Setup: The protein-ligand complex from the docking study is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

-

Production Run: The simulation is run for a specific period (typically nanoseconds to microseconds) to generate a trajectory of the system's atomic movements.

-

Trajectory Analysis: The trajectory is analyzed to calculate properties such as root-mean-square deviation (RMSD) to assess stability, and to identify persistent interactions.

Caption: The key stages of a molecular dynamics simulation.

Section 4: Quantitative Structure-Activity Relationship (QSAR) - Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. [4]The goal of QSAR is to develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. [13]

The "Why": Guiding Rational Drug Design

QSAR models for 2-aminothiazole derivatives are developed to:

-

Predict Biological Activity: To estimate the activity of newly designed but not yet synthesized compounds.

-

Identify Key Structural Features: To understand which molecular properties (descriptors) are most important for the desired biological effect. These descriptors can be electronic, steric, or hydrophobic in nature.

-

Guide Lead Optimization: To prioritize the synthesis of the most promising derivatives, thereby saving time and resources.

Experimental Protocol: A Step-by-Step QSAR Modeling Workflow

-

Data Set Preparation: A dataset of 2-aminothiazole derivatives with their experimentally determined biological activities is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include quantum chemical descriptors from DFT calculations. [6]3. Model Building: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is used to build a mathematical equation that relates the descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

-

Interpretation: The validated model is interpreted to identify the key descriptors that influence the activity, providing valuable insights for the design of new, more potent compounds.

Caption: A schematic representation of the QSAR modeling process.

Data Summary: Comparison of Computational Techniques

| Technique | Primary Goal | Key Outputs | Typical Application in 2-Aminothiazole Research |

| DFT | Understand intrinsic electronic properties | Optimized geometry, HOMO/LUMO energies, charge distribution | Reactivity prediction, spectroscopic characterization [7][8] |

| Molecular Docking | Predict protein-ligand binding | Binding pose, docking score, key interactions | Virtual screening, mechanism of action studies [4][17] |

| MD Simulations | Assess dynamic stability of complexes | RMSD, interaction stability over time, binding free energy | Validation of docking results, analysis of conformational changes [4][15] |

| QSAR | Correlate structure with biological activity | Predictive mathematical model, important descriptors | Activity prediction for new derivatives, lead optimization [4][13] |

Conclusion and Future Perspectives

The theoretical and computational methodologies outlined in this guide represent a powerful arsenal for researchers working with 2-aminothiazole derivatives. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, it is possible to gain a deep and multi-faceted understanding of these versatile compounds. This in silico approach not only accelerates the pace of discovery but also fosters a more rational and targeted approach to drug design. As computational power continues to increase and algorithms become more sophisticated, the role of these theoretical studies in unlocking the full therapeutic potential of 2-aminothiazole derivatives will undoubtedly continue to grow.

References

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega.

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.

- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025). ChemRxiv.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- QSAR study of anti-prion activity of 2-aminothiazoles. (n.d.). PMC - NIH.

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). NIH.

- Chemical synthesis, in vitro testing, and in silico Nampt-based molecular docking of novel aniline aromatic ring-substituted 2-aminothiazole analogs. (n.d.). Canadian Science Publishing.

- Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021). Royal Society Publishing.

- Novel 2-aminothiazole derivatives incorporating 9-alkyl purine moiety: design, synthesis, crystal structure, and bioactivity evaluation. (2025). PubMed.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.

- Design, synthesis, and molecular docking studies of thiazole derivatives against phospholipase A2 (Naja oxiana) venom. (2025). PubMed.